1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-
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Overview
Description
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This specific compound is characterized by the presence of a triazinone core substituted with a phenyl group and a 4-methylphenylmethyl group. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This reaction typically requires mild reaction conditions and can be carried out in the presence of a suitable solvent such as dichloromethane . Another approach involves the annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines . This method is characterized by high chemical yield and functional group tolerance.
Chemical Reactions Analysis
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the triazine ring.
Annulation: The compound can undergo annulation reactions with nitrile imines to form bicyclic derivatives.
Scientific Research Applications
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer activity and is being investigated for its ability to inhibit specific enzymes involved in cancer progression.
Agriculture: Triazine derivatives are commonly used as herbicides due to their ability to inhibit photosynthesis in plants.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, in agricultural applications, the compound inhibits photosynthesis by binding to the photosystem II complex in plants .
Comparison with Similar Compounds
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be compared with other triazine derivatives such as:
Melamine: A well-known triazine used in the production of resins and plastics.
Cyanuric Chloride: A triazine derivative used as a precursor for reactive dyes.
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds exhibit anticancer activity and are synthesized via annulation reactions.
The uniqueness of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H15N3O |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)11-15-17(21)20-19-16(18-15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
OALRUALPKWRPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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